Product packaging for D-Tyrosine methyl ester hydrochloride(Cat. No.:CAS No. 3728-20-9)

D-Tyrosine methyl ester hydrochloride

Cat. No.: B555876
CAS No.: 3728-20-9
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-SBSPUUFOSA-N
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Description

D-Tyrosine methyl ester hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B555876 D-Tyrosine methyl ester hydrochloride CAS No. 3728-20-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190732
Record name Methyl D-tyrosinate hydrochloride
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Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3728-20-9
Record name D-Tyrosine, methyl ester, hydrochloride
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Record name Methyl D-tyrosinate hydrochloride
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Record name Methyl D-tyrosinate hydrochloride
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Record name Methyl D-tyrosinate hydrochloride
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Record name METHYL D-TYROSINATE HYDROCHLORIDE
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Chirality and Stereoisomeric Significance in Amino Acid Derivatives

Chirality, a fundamental property of many organic molecules, describes the non-superimposable nature of a molecule and its mirror image. wou.edu In the context of amino acids, this stereoisomerism is of paramount importance, as the spatial arrangement of atoms dictates their biological function. nih.gov The two enantiomeric forms, designated as L- (levorotatory) and D- (dextrorotatory), can exhibit vastly different physiological activities. wou.edu While L-amino acids are the predominant form found in ribosomally synthesized proteins, D-amino acids play crucial roles in various biological processes, including in the peptidoglycan of bacterial cell walls and as neurotransmitter ligands. nih.gov The specific stereochemistry of an amino acid derivative, such as D-Tyrosine methyl ester hydrochloride, is therefore a critical determinant of its interaction with biological systems. The synthesis of chiral β-amino acids, for instance, often relies on methods that can selectively produce one enantiomer over the other. acs.org

Overview of Amino Acid Methyl Esters in Synthetic Chemistry

Amino acid methyl esters are vital intermediates in the field of synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. nih.govresearchgate.net The esterification of the carboxylic acid group of an amino acid to form a methyl ester is a common strategy to protect this functional group during chemical reactions. nih.govtandfonline.com This modification enhances the solubility of the amino acid in organic solvents and facilitates its use in various synthetic protocols. Several methods have been developed for the synthesis of amino acid methyl ester hydrochlorides, including the use of reagents like thionyl chloride in methanol (B129727) and trimethylchlorosilane in methanol, which offer mild reaction conditions and good yields. nih.govresearchgate.netnih.govgoogle.com These esters serve as building blocks for the creation of more complex molecules, including peptides and other pharmacologically active compounds. researchgate.netthieme-connect.com

Historical Context of D Tyrosine Methyl Ester Hydrochloride in Scientific Inquiry

The investigation of tyrosine and its derivatives has a long history in scientific research. Tyrosine itself is a precursor to important neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. wikipedia.org The D-enantiomer of tyrosine and its derivatives have been of interest for their potential to modulate biological pathways differently than their L-counterparts. For instance, D-tyrosine has been studied for its ability to inhibit tyrosinase activity, which is involved in melanin (B1238610) synthesis. researchgate.net The methyl ester hydrochloride form of D-tyrosine has been utilized as an intermediate in the synthesis of various compounds for research purposes. thermofisher.com Its application in the preparation of chiral molecules and as a tool in medicinal chemistry highlights its enduring relevance in scientific discovery.

Rationale for Investigating D Tyrosine Methyl Ester Hydrochloride

Synthetic Routes for this compound

The preparation of this compound is primarily achieved through acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. The key to these methods is the in situ generation of a strong acid catalyst within a methanol (B129727) solvent system.

Thionyl Chloride Method

The thionyl chloride (SOCl₂) method is a well-established and effective technique for the esterification of amino acids. It is widely used due to its high efficiency and the straightforward nature of the reaction.

The reaction is not initiated by the formation of an acyl chloride from the carboxylic acid. Instead, the process begins with the reaction between thionyl chloride and the methanol solvent. This initial reaction is highly exothermic and generates hydrogen chloride (HCl) gas in situ. reddit.com The produced HCl then serves as the catalyst for the classical Fischer esterification of the D-Tyrosine.

The mechanism proceeds as follows:

Catalyst Generation : Thionyl chloride reacts with excess methanol to produce methyl chlorosulfite, which is unstable and decomposes to generate hydrogen chloride (HCl) and sulfur dioxide (SO₂). SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl

Protonation : The generated HCl protonates the carbonyl oxygen of the D-Tyrosine's carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final D-Tyrosine methyl ester product. The product is isolated as a hydrochloride salt due to the presence of the amino group and the acidic conditions.

Typical reaction conditions involve suspending D-Tyrosine in an excess of cold methanol (below -5 °C to 0 °C) and then slowly adding thionyl chloride dropwise to control the initial exothermic reaction. google.comucla.edu After the addition is complete, the mixture is heated to reflux (around 60-70 °C) for several hours (e.g., 3-8 hours) to drive the esterification to completion. ucla.edutandfonline.com The product is typically isolated by removing the excess solvent and unreacted thionyl chloride under reduced pressure, followed by purification via recrystallization, often from an ethanol (B145695) or methanol/ether mixture. ucla.edutandfonline.com

The yield and purity of this compound produced via the thionyl chloride method are highly dependent on the reaction conditions, particularly the stoichiometry of the reagents. Research detailed in patent literature demonstrates that increasing the molar ratio of thionyl chloride to the amino acid can significantly improve both yield and purity. google.com

By maintaining a constant amount of D-Tyrosine (or its L-isomer) and methanol, an increase in the thionyl chloride equivalents from 1.5 to 2.5 leads to a notable enhancement in product quality. google.com This is likely due to the generation of a higher concentration of the HCl catalyst, which more effectively drives the reaction equilibrium toward the ester product.

Table 1: Effect of Thionyl Chloride Stoichiometry on L-Tyrosine Methyl Ester Hydrochloride Synthesis

Molar Ratio (L-Tyrosine:SOCl₂)Yield (%)Purity (HPLC, %)Reference
1 : 1.595.598.6 google.com
1 : 2.597.299.3 google.com

Purification is also a critical step for obtaining a high-purity product. After the reaction, the crude solid is often triturated or washed with a non-polar solvent like cold diethyl ether to remove dimethyl sulfite, a common byproduct. tandfonline.com Subsequent recrystallization from hot methanol or ethanol is effective in yielding the pure crystalline hydrochloride salt. tandfonline.com

Trimethylchlorosilane/Methanol System

An alternative and often more convenient method for the synthesis of amino acid methyl esters involves using a combination of trimethylchlorosilane (TMSCl) and methanol. This system is noted for its mild conditions and high efficiency. nih.govnih.gov

Similar to the thionyl chloride method, the TMSCl/methanol system functions by generating HCl in situ to catalyze the Fischer esterification. researchgate.net The reaction between trimethylchlorosilane and methanol is rapid and produces HCl along with the inert byproduct methoxytrimethylsilane. nih.gov

Mechanism:

Catalyst Generation : TMSCl reacts with methanol to produce HCl and methoxytrimethylsilane. (CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl

Esterification : The in situ generated HCl then catalyzes the esterification of D-Tyrosine via the same Fischer mechanism described in section 2.1.1.1. researchgate.net

A key advantage of this method is the simplicity of the experimental procedure. Typically, the amino acid is suspended in methanol at room temperature, followed by the slow addition of trimethylchlorosilane (commonly 2 equivalents). nih.govresearchgate.net The reaction is then stirred at room temperature for a period of 12 to 24 hours. nih.gov The workup is straightforward, involving the removal of the solvent and volatile byproducts by rotary evaporation to yield the crude product, which is often of high purity without requiring extensive recrystallization. nih.gov

Table 2: General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis using TMSCl/Methanol

ParameterConditionReference
Reagent Ratio (Amino Acid:TMSCl)1 : 2 nih.gov
SolventMethanol nih.govresearchgate.net
TemperatureRoom Temperature nih.govnih.gov
Reaction Time12 - 24 hours nih.gov
WorkupConcentration via rotary evaporator nih.gov

For industrial-scale production, the trimethylchlorosilane/methanol system presents several advantages over the traditional thionyl chloride method. nih.govresearchgate.net

Milder Reaction Conditions : The reaction proceeds efficiently at room temperature, eliminating the need for both initial cooling to control exotherms and subsequent heating to reflux. nih.gov This reduces energy costs and simplifies the requirements for reactor equipment.

Operational Convenience and Safety : The handling of TMSCl, a liquid, is generally considered more convenient and safer on a large scale than handling fuming, corrosive thionyl chloride or bubbling gaseous HCl. researchgate.netgoogle.com The reaction with TMSCl is less violent and easier to control, minimizing the risk of runaway reactions. google.com

Waste Management : The primary byproduct of the TMSCl reaction is methoxytrimethylsilane, which can be easily removed. In contrast, the thionyl chloride method generates sulfur dioxide (SO₂), a toxic gas that requires careful scrubbing and disposal procedures. masterorganicchemistry.com

High Yields : The TMSCl method consistently provides good to excellent yields, often comparable to or higher than those obtained with thionyl chloride, but under much milder and more manageable conditions. nih.gov

These factors combine to make the TMSCl/methanol system a more efficient, safer, and economically viable option for the large-scale synthesis of this compound and other amino acid esters.

Enzymatic Synthesis Approaches

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of amino acid esters. These biocatalysts can selectively act on one enantiomer, allowing for the separation of the D and L forms.

The kinetic resolution of racemic amino acid esters through enzyme-catalyzed hydrolysis is an effective strategy for isolating specific enantiomers. Lipases are the most commonly used enzymes for this purpose, demonstrating high enantioselectivity in the hydrolysis of ester bonds. mdpi.comnih.gov In this process, a racemic mixture of an amino acid ester hydrochloride is treated with a lipase (B570770) in an aqueous or biphasic system. The enzyme selectively catalyzes the hydrolysis of one enantiomer (typically the L-enantiomer) into its corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) in its ester form largely unreacted. mdpi.com

For instance, research on the resolution of racemic β-amino carboxylic ester hydrochloride salts has shown that lipases can yield the unreacted ester and the product amino acid with excellent enantiomeric excess (ee), often exceeding 99%, and good chemical yields of over 48%. mdpi.com The efficiency of this resolution is influenced by several factors, including the choice of lipase, solvent, and temperature. mdpi.comnih.gov Lipase PSIM from Burkholderia cepacia has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in diisopropyl ether at 45 °C. mdpi.com This method's success with β-amino acid esters highlights its applicability for the resolution of α-amino acid esters like tyrosine methyl ester. The separation of the resulting D-amino acid ester from the L-amino acid is typically straightforward due to their different chemical properties.

Beyond the resolution of racemic mixtures, enzymatic methods can be employed for the direct stereoselective synthesis of D-amino acids, which can then be esterified to form compounds like this compound. mdpi.com These methods often involve the conversion of prochiral substrates into chiral D-amino acids.

One prominent approach involves the use of D-amino acid dehydrogenases. nih.gov Researchers have engineered broad substrate range, highly stereoselective D-amino acid dehydrogenases through directed evolution. nih.gov These enzymes catalyze the reductive amination of a corresponding 2-keto acid (such as 4-hydroxyphenylpyruvic acid for tyrosine) using ammonia (B1221849) as the amine source, producing the D-amino acid with high enantiomeric purity (95% to >99% ee). nih.gov

Another significant industrial method is the "hydantoinase process." mdpi.com This multi-enzyme cascade uses a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin derivative into a D-amino acid with high yield and enantioselectivity. mdpi.com The resulting D-amino acid can subsequently be esterified.

The table below summarizes various enzymatic strategies for producing D-amino acids.

Enzymatic Method Enzyme(s) Starting Material(s) Product Key Features Reference(s)
Dehydrogenase Process D-Amino Acid Dehydrogenase2-Keto Acid, AmmoniaD-Amino AcidHigh stereoselectivity (>99% ee); Nicotinamide cofactor dependent. nih.gov
Hydantoinase Process Hydantoin Racemase, D-Hydantoinase, D-CarbamoylaseRacemic 5-substituted HydantoinD-Amino AcidDynamic kinetic resolution; High yield and enantioselectivity; Used at industrial scale. mdpi.com
Transaminase Process D-Aminotransferase (DAAT)α-Keto Acid, Amino Donor (e.g., D-Alanine)D-Amino AcidStereoselective transamination; Can be coupled with other enzymes for cofactor recycling. mdpi.com
Aldolase Process D-Threonine Aldolase (DTA)Glycine, AldehydeD-β-hydroxy-α-amino acidReversible aldol (B89426) reaction; Pyridoxal-5′-phosphate-dependent. dntb.gov.ua

Chemical Modification and Derivatization Studies

Understanding the chemical behavior of this compound, particularly its hydrolysis, is essential for its application and for modeling biological processes.

Ester Hydrolysis Kinetics and Catalysis

The hydrolysis of an ester back to its constituent carboxylic acid and alcohol is a fundamental chemical reaction. The kinetics of this process for amino acid esters are studied to understand their stability and reactivity. nih.gov L-tyrosine methyl ester is noted for its relative stability and low hydrolysis rate. researchgate.net The hydrolysis of esters can be catalyzed by acids or bases. In base-catalyzed hydrolysis, a hydroxyl ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. nih.gov The rate of this reaction is dependent on factors such as pH, temperature, and the structure of the ester itself. nih.gov

The hydrolysis of amino acid esters can be significantly accelerated by the presence of metal complexes. Metal ions can function as Lewis acids, coordinating to the carbonyl oxygen of the ester group. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule or hydroxide (B78521) ion. This catalytic mechanism is a key principle in the function of metalloenzymes that carry out hydrolytic reactions.

While specific studies on "polymeric" metal complexes for this compound hydrolysis are not prevalent, the principle of metal-catalyzed hydrolysis is well-established. The presence of a nitrogen atom in amino acids can influence their interaction with metal ions, potentially forming chelate complexes that can either promote or hinder hydrolysis depending on the geometry of the complex. mdpi.com The study of such catalytic systems provides insight into designing artificial enzymes and developing new catalytic processes.

To understand the mechanisms of enzymatic catalysis, researchers often study the kinetics of enzyme-catalyzed reactions using specific substrates. The hydrolysis of tyrosine derivatives by the proteolytic enzyme α-chymotrypsin serves as a classic model system. caltech.edu Studies involving the α-chymotrypsin-catalyzed hydrolysis of substrates like N-acetyl-L-tyrosine methyl ester are conducted to probe the nature of the enzyme's active site. caltech.edu

In these studies, key kinetic parameters are measured to describe the interaction between the enzyme (E) and the substrate (S) to form a product (P):

Ks (Substrate Constant): An indicator of the affinity of the enzyme for the substrate. A lower Ks value suggests a higher affinity.

k3 (Catalytic Rate Constant): Represents the rate at which the enzyme-substrate complex is converted into the product.

The rate of hydrolysis is influenced by these parameters, and by comparing the kinetics of different tyrosine derivatives, researchers can deduce the importance of specific functional groups (like the phenolic hydroxyl group of tyrosine) for substrate binding and catalysis. caltech.edu Such investigations are crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or novel enzymatic processes. caltech.edu

Amidation and Peptide Coupling Reactions

The free amino group of this compound makes it an ideal substrate for amidation and peptide coupling reactions. These reactions are fundamental in the synthesis of peptides and other amide-containing molecules. A common approach involves the coupling of the amino acid ester with a carboxylic acid, often an N-protected amino acid, using a coupling agent.

One widely used method is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling. For instance, L-tyrosine methyl ester hydrochloride has been coupled with N-(tert-butoxycarbonyl)-L-tyrosine using DCC in a mixture of dimethylformamide (DMF) and acetonitrile, with triethylamine (B128534) added to neutralize the hydrochloride salt. This reaction yields the corresponding dipeptide derivative. rsc.org The same principle is applicable to the D-enantiomer.

Modern coupling reagents are also employed to enhance efficiency and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that can be used for the coupling of protected amino acids, such as Fmoc-Ser(tBu)-OH, with tyrosine-O-methyl ester. nih.gov These reactions are typically carried out in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

Furthermore, this compound can be acylated with other carboxylic acids to form N-acyl derivatives. An example is the synthesis of N-ferrocenoyl peptide derivatives, where L-tyrosine methyl ester hydrochloride was used as a starting material. sigmaaldrich.com The coupling of ferrocenoyl chloride with the amino acid ester leads to the formation of the corresponding N-ferrocenoyl-tyrosine methyl ester. sigmaaldrich.com

Table 1: Examples of Amidation and Peptide Coupling Reactions

Reactants Coupling Reagent/Method Product
This compound, N-Boc-D-tyrosine DCC, Triethylamine N-Boc-D-tyrosyl-D-tyrosine methyl ester
D-Tyrosine methyl ester, Fmoc-Ser(tBu)-OH HATU, DIPEA Fmoc-Ser(tBu)-D-Tyr-OMe

O-Alkylation and N-Protection Strategies

The phenolic hydroxyl group and the amino group of this compound can be selectively modified through O-alkylation and N-protection strategies. These modifications are crucial for introducing new functionalities and for directing subsequent reactions.

N-Protection: Before performing other modifications, the amino group is often protected to prevent unwanted side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). For instance, N-acetylation can be achieved by reacting L-tyrosine methyl ester with acetic anhydride. ucla.edu The resulting N-acetyl-L-tyrosine methyl ester can then be used in further synthetic steps. ucla.edu

O-Alkylation: The phenolic hydroxyl group can be alkylated to introduce an ether linkage. A common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For example, N-Boc-L-tyrosine methyl ester has been O-alkylated with various benzyl (B1604629) derivatives in the presence of potassium carbonate and a catalytic amount of sodium iodide in acetone. nih.gov This method can be applied to the D-enantiomer as well.

Another approach for O-methylation involves the use of methyl iodide in the presence of a base. ucla.edu The choice of reaction conditions is critical to avoid side reactions such as racemization or alkylation at the alpha-carbon. ucla.edu

Table 2: O-Alkylation and N-Protection Methodologies

Starting Material Reagent(s) Modification Product
This compound Acetic anhydride N-Acetylation N-Acetyl-D-tyrosine methyl ester
N-Boc-D-tyrosine methyl ester Benzyl bromide, K₂CO₃, NaI O-Benzylation N-Boc-O-benzyl-D-tyrosine methyl ester

Formation of Chiral Ionic Liquids from this compound

Chiral ionic liquids (CILs) are a class of molten salts with a chiral center, which have gained attention for their potential applications in asymmetric synthesis and chiral recognition. Amino acids are valuable starting materials for the synthesis of CILs due to their inherent chirality.

A direct method for synthesizing a tyrosine-based chiral ionic liquid involves the N-methylation of this compound. In a reported procedure, L- or this compound is treated with iodomethane (B122720) in the presence of potassium hydrogen carbonate in acetone. nih.gov This reaction leads to the formation of N,N,N-trimethyl-D-tyrosine methyl ester iodide. nih.gov The iodide anion can then be exchanged for other anions, such as tetrafluoroborate, by reacting the iodide salt with a saturated aqueous solution of sodium tetrafluoroborate. nih.gov

The general synthetic route for imidazolium-based CILs often involves the quaternization of an N-substituted imidazole (B134444) with an alkyl halide. nih.gov While not a direct reaction of this compound, its derivatives can be incorporated into the cation or anion of the ionic liquid. For example, a chiral amine derived from an amino acid can be used to synthesize a chiral cation.

Table 3: Synthesis of a Tyrosine-Based Chiral Ionic Liquid

Step Reactants Reagents Intermediate/Product
1. N-methylation This compound Iodomethane, Potassium hydrogen carbonate N,N,N-trimethyl-D-tyrosine methyl ester iodide

Synthesis of Tyrosine-Based Thiol Derivatives

The introduction of a thiol group into the tyrosine scaffold can lead to molecules with interesting biological activities. A multi-step synthesis can be employed to convert this compound into a tyrosine-based thiol derivative.

A representative synthesis starts with N-Boc protected L-tyrosine methyl ester, which can be O-alkylated as described previously. nih.gov Following O-alkylation, the Boc protecting group is removed under acidic conditions. The resulting free amine is then acylated with a thiol-containing moiety. For instance, the amine can be reacted with S-acetylthioglycolic acid in the presence of a coupling agent to form an amide bond. The final step involves the deacetylation of the thiol group to yield the desired tyrosine-based thiol derivative. This sequence can be adapted for the D-enantiomer.

Table 4: Synthetic Scheme for a Tyrosine-Based Thiol Derivative

Step Starting Material Reagent(s) Product
1. N-Protection This compound (Boc)₂O, Base N-Boc-D-tyrosine methyl ester
2. O-Alkylation N-Boc-D-tyrosine methyl ester Alkyl halide, Base N-Boc-O-alkyl-D-tyrosine methyl ester
3. N-Deprotection N-Boc-O-alkyl-D-tyrosine methyl ester Acid (e.g., TFA) O-Alkyl-D-tyrosine methyl ester
4. Amidation O-Alkyl-D-tyrosine methyl ester S-Acetylthioglycolic acid, Coupling agent N-(S-Acetylthioglycolyl)-O-alkyl-D-tyrosine methyl ester

Role as a Precursor in Neurotransmitter Synthesis

While L-Tyrosine is a fundamental building block for the synthesis of catecholamines, research indicates that D-Tyrosine does not follow the same metabolic route. This distinction is critical for understanding the specific applications of this compound in research.

The primary pathway for the synthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) begins with L-Tyrosine. This process is initiated by the enzyme tyrosine hydroxylase, which converts L-Tyrosine to L-DOPA. sigmaaldrich.comsemanticscholar.org This initial step is the rate-limiting factor in the entire catecholamine synthesis cascade. frontiersin.org

L-Tyrosine is directly hydroxylated by tyrosine hydroxylase to form L-3,4-dihydroxyphenylalanine (L-DOPA). sigmaaldrich.comsemanticscholar.org However, studies have demonstrated that D-Tyrosine does not serve as a precursor in this critical step. Research using reverse dialysis in the medial prefrontal cortex and striatum of rats showed that while L-Tyrosine elevated catecholamine synthesis, D-Tyrosine had no such effect.

Following the synthesis of L-DOPA from L-Tyrosine, the enzyme aromatic L-amino acid decarboxylase converts L-DOPA into dopamine. sigmaaldrich.com Dopamine can then be further converted to norepinephrine by dopamine β-hydroxylase, and subsequently to epinephrine by phenylethanolamine-N-methyltransferase. semanticscholar.org As D-Tyrosine is not converted to L-DOPA, it does not act as a precursor to dopamine, norepinephrine, or epinephrine through this primary pathway.

Impact on Mood Regulation and Cognitive Function Pathways

The influence of tyrosine on mood and cognition is largely attributed to its role as a precursor to the catecholamines dopamine and norepinephrine, which are integral to these neurological functions. chemimpex.cominpharmd.com Supplementation with L-Tyrosine has been studied for its potential to improve cognitive performance, particularly under stressful conditions or in situations where dopamine and norepinephrine levels may be temporarily depleted. researchgate.netgowinglife.comabmole.com Some research suggests that L-Tyrosine can help mitigate the effects of stress and fatigue on cognitive tasks. abmole.com

Conversely, due to its inability to be synthesized into catecholamines, D-Tyrosine is not expected to have the same impact on mood and cognitive function through this mechanism. While the direct effects of this compound on these pathways are not as extensively documented, its lack of participation in neurotransmitter synthesis suggests a different biological role. It is also important to note that very high doses of tyrosine, even the L-isomer, might have detrimental effects on cognitive function in older adults, indicating a complex dose-response relationship. nih.gov

Studies on Stress Response Modulation

L-Tyrosine has been investigated for its potential to counteract the effects of acute stress. abmole.comnih.gov Stress can lead to the depletion of brain catecholamines, and studies in animals have shown that administration of L-Tyrosine can prevent some of the behavioral and neurochemical deficits induced by stress. nih.govwikipedia.org For instance, L-Tyrosine administration was found to prevent the depletion of norepinephrine in specific brain regions of rats subjected to tail shock stress. wikipedia.org In humans, L-Tyrosine has been reported to mitigate some of the performance decrements caused by stressors like cold and hypoxia.

Given that D-Tyrosine does not contribute to the synthesis of these stress-modulating neurotransmitters, it is not expected to offer the same protective effects against stress-induced catecholamine depletion.

Enzyme Interaction and Activity Studies

The primary enzyme that metabolizes D-Tyrosine in mammals is D-amino acid oxidase (DAAO). frontiersin.orgnih.gov This flavoenzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide. frontiersin.orgnih.gov DAAO exhibits a strict stereoselectivity for D-isomers of amino acids and does not act on L-amino acids. nih.gov

Human D-amino acid oxidase (hDAAO) is active on a range of neutral and hydrophobic D-amino acids, with a notable preference for aromatic D-amino acids like D-Tyrosine. The enzyme plays a significant role in the metabolism of D-serine in the brain, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The interaction of D-Tyrosine with DAAO is a key aspect of its biological activity and differentiates it from L-Tyrosine, which is a substrate for tyrosine hydroxylase.

Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates
SubstrateApparent Km (mM)Maximal Activity (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
D-Tyrosine1.310.53.7 x 104
D-Phenylalanine (B559541)1.69.82.8 x 104
D-Tryptophan2.58.51.5 x 104
D-Serine1.91.53.6 x 103
D-Alanine5.64.23.4 x 103
Data adapted from studies on human D-amino acid oxidase. The table illustrates the enzyme's preference for aromatic D-amino acids like D-Tyrosine.

Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase (TH) is a critical enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. scbt.comnih.gov The enzyme converts the amino acid tyrosine into dihydroxyphenylalanine (DOPA). scbt.com Inhibition of this enzyme is a key area of research for understanding the regulation of catecholamine levels. wikipedia.org Inhibitors of tyrosine hydroxylase can function through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. scbt.com

α-Methyl-D,L-p-tyrosine methyl ester hydrochloride, an analog of this compound, is recognized as a competitive inhibitor of tyrosine hydroxylase. scbt.commedchemexpress.commedchemexpress.com Its chemical structure allows it to bind to the active site of tyrosine hydroxylase, effectively blocking the enzyme's activity and inhibiting the production of dopamine from tyrosine. medchemexpress.commedchemexpress.comsigmaaldrich.com The methyl ester group on the compound enhances its lipophilicity, which may facilitate its permeability across cellular membranes. scbt.com The hydrochloride salt form increases its solubility. scbt.com Due to its function as a TH inhibitor, this compound serves as a valuable tool in research focused on the sympathetic nervous system and has been used to evaluate norepinephrine turnover. medchemexpress.comsigmaaldrich.comsigmaaldrich.com

FindingDescriptionReference
Inhibitor Compoundα-Methyl-D,L-p-tyrosine methyl ester hydrochloride (also referred to as α-Methyltyrosine methyl ester hydrochloride). medchemexpress.comscbt.com
Target EnzymeTyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. scbt.comwikipedia.org
Mechanism of ActionActs as a competitive inhibitor, competing with the natural substrate (tyrosine) at the enzyme's active site. wikipedia.orgmedchemexpress.com
Biochemical EffectInhibits the conversion of tyrosine to L-DOPA, leading to a reduction in the synthesis of catecholamines like dopamine. wikipedia.orgmedchemexpress.com
Research ApplicationUsed as a tool for research on the sympathetic nervous system and to study norepinephrine turnover. medchemexpress.comsigmaaldrich.com

Interaction with Phenylalanine/Tyrosine Ammonia Lyase (PTAL)

Phenylalanine ammonia-lyases (PALs) and tyrosine ammonia-lyases (TALs) are enzymes that deaminate phenylalanine and tyrosine to form cinnamic acid and p-coumaric acid, respectively. dtu.dk These compounds are precursors to a wide range of other molecules. dtu.dk While research has been conducted on engineering these enzymes for the biocatalytic synthesis of various l- and d-phenylalanine analogues, the available literature from the search results does not specify a direct interaction between this compound and Phenylalanine/Tyrosine Ammonia Lyase (PTAL). nih.gov The primary focus of research for this compound and its close analogs remains its inhibitory effect on tyrosine hydroxylase. medchemexpress.commedchemexpress.com

Investigation of Metabolic Pathways and Enzyme Functions

Derivatives of tyrosine, such as its methyl ester forms, are utilized in biochemical studies to explore metabolic pathways and the functions of various enzymes. chemimpex.com By serving as precursors or inhibitors in specific biochemical reactions, these compounds allow scientists to investigate processes related to protein metabolism and the synthesis of neurotransmitters. chemimpex.com For instance, α-Methyl-DL-tyrosine methyl ester hydrochloride has been specifically used to evaluate the metabolic pathway of norepinephrine turnover. sigmaaldrich.comsigmaaldrich.com The conformational behavior of tyrosine methyl esters in different solvents has also been studied to understand the interplay of steric and hyperconjugative interactions that dictate their structure, which is crucial for their function. nih.gov

Protein Interaction Research

Research on this compound and its analogs is fundamentally a study of protein interaction, specifically with its primary target, tyrosine hydroxylase. scbt.com The binding of these inhibitor molecules to the enzyme's active site is a key molecular interaction. scbt.com Conformational analysis of phenylalanine and tyrosine methyl esters through spectroscopic and theoretical methods reveals that their behavior is dictated by an interplay between steric and hyperconjugative interactions, rather than solely by intramolecular hydrogen bonds. nih.gov This provides insight into how these molecules present themselves for protein binding. nih.gov Furthermore, studies on tyrosine hydroxylase itself detail how its activity is modulated by interactions with other proteins, including enzymes and structural proteins, which can be probed using inhibitors. nih.gov

Metabolic Fate and Biotransformation

The metabolic fate of tyrosine esters is an important aspect of their use as research tools and prodrugs. researchgate.net The mechanism of action for L-Tyrosine methyl ester hydrochloride involves its hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. L-tyrosine is typically synthesized in the body from phenylalanine and is a precursor for proteins and neurotransmitters. drugbank.com D-Tyrosine, however, is not a naturally occurring metabolite in humans and is generally only found in individuals who have been exposed to it or its derivatives. hmdb.ca L-Tyrosine alkyl esters are considered prodrugs, and L-tyrosine methyl ester has been noted for its stability and relatively low hydrolysis rate. researchgate.net This suggests that this compound likely acts as a prodrug that is hydrolyzed to D-tyrosine, which would then be metabolized.

Hydrolysis to D-Tyrosine

The conversion of this compound to D-Tyrosine is a fundamental hydrolytic reaction. This process can be mediated by chemical or enzymatic means. Esterases, a broad class of enzymes, are known to catalyze the cleavage of ester bonds. While specific studies focusing exclusively on the enzymatic hydrolysis of D-Tyrosine methyl ester are not abundant, research on similar amino acid esters provides a strong basis for understanding this transformation.

For instance, enzymes like chymotrypsin (B1334515) and other proteases have demonstrated the ability to hydrolyze amino acid esters. oup.com The efficiency and even the stereospecificity of this hydrolysis can be influenced by the reaction conditions, such as the solvent system and water content. oup.com In a biological context, non-specific esterases present in various tissues would be expected to facilitate the hydrolysis of the methyl ester, releasing D-Tyrosine. This enzymatic action is a common pathway for the activation of ester-containing prodrugs, where masking a carboxylate group as an ester enhances cell permeability. nih.gov

The hydrolysis reaction can be represented as follows: D-Tyrosine methyl ester + H₂O → D-Tyrosine + Methanol

This bioconversion is a critical first step, as the free D-Tyrosine is the molecule that then enters into further metabolic pathways.

Oxidative Metabolism and Carboxylic Acid Conversion

Once hydrolyzed to D-Tyrosine, the metabolic fate of this D-amino acid is primarily governed by the enzyme D-amino acid oxidase (DAO). nih.gov DAO is a flavoenzyme that is widely distributed in mammals and plays a key role in the metabolism of various D-amino acids. nih.govelsevierpure.com The enzyme catalyzes the stereoselective oxidative deamination of neutral and basic D-amino acids. nih.gov

The reaction catalyzed by DAO proceeds in two main steps. First, the D-amino acid is oxidized to an imino acid, with the concurrent reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂. The FADH₂ is then re-oxidized by molecular oxygen to produce hydrogen peroxide (H₂O₂). Subsequently, the imino acid is non-enzymatically hydrolyzed to the corresponding α-keto acid and ammonia. nih.gov

In the case of D-Tyrosine, the product of DAO-mediated oxidative deamination is 4-hydroxyphenylpyruvic acid. This α-keto acid is a key intermediate in the catabolic pathway of tyrosine. Further metabolism of 4-hydroxyphenylpyruvic acid can lead to its conversion into other carboxylic acids. For instance, it can be further broken down into homogentisic acid and subsequently into fumaric acid and acetoacetic acid, which are intermediates of the citric acid cycle and ketone body metabolism, respectively.

This metabolic pathway highlights the conversion of the amino group of D-Tyrosine into a keto group, effectively transforming the amino acid into a carboxylic acid derivative that can be integrated into central metabolic pathways. The oxidation of tyrosine and its products is a significant area of research due to its biological relevance in various physiological and pathological processes. nih.govnih.gov

Pharmaceutical Development and Drug Synthesis

The unique chemical properties of this compound position it as a crucial component in the synthesis of various pharmaceutical agents. chemimpex.com

Building Block for Bioactive Molecules and Pharmaceuticals

This compound serves as a fundamental building block in the synthesis of a wide array of bioactive molecules and pharmaceuticals. chemimpex.comucla.edu Its structure is incorporated into the development of novel therapeutic agents, and it acts as a precursor in the synthesis of various biologically active compounds. chemimpex.comchemimpex.com The ester and hydrochloride moieties enhance its utility in synthetic organic chemistry, facilitating its use in creating more complex molecules with potential therapeutic applications. chemimpex.com For instance, it is used in peptide synthesis, where the methyl ester group protects the carboxylic acid functionality, allowing for controlled and selective formation of peptide bonds. smolecule.com

Intermediate in the Synthesis of Specific Drug Compounds (e.g., Oxybutynin (B1027) Chloride)

A notable application of this compound is its role as an intermediate in the synthesis of specific drug compounds. One prominent example is its use in the preparation of Oxybutynin. thermofisher.comresearchgate.net While the racemic mixture of oxybutynin is commonly used, research has focused on the synthesis of its individual enantiomers, with L-tyrosine methyl ester being used to isolate the (S)-enantiomer of a key intermediate. researchgate.netmdpi.comresearchgate.net This highlights the importance of chiral amino acid derivatives like this compound in stereoselective synthesis, which is critical for developing drugs with improved efficacy and reduced side effects. The synthesis of oxybutynin involves coupling a cyclohexylphenyl glycolic acid derivative with a propargyl alcohol derivative, a process where intermediates derived from tyrosine esters can be employed. researchgate.netnewdrugapprovals.org

Development of Novel Therapeutic Agents Targeting Neurological Disorders

Research has highlighted the potential of this compound and its derivatives in the development of new treatments for neurological disorders. chemimpex.com Its role as a precursor to neurotransmitters is a key aspect of this application. chemimpex.comchemimpex.com For example, a halogenated derivative, 3,5-dibromo-D-tyrosine, has shown beneficial effects in experimental models of stroke and seizures in rats, suggesting a potential therapeutic avenue for these conditions. nih.gov The ability of such compounds to modulate neurological function underscores their importance in the ongoing search for more effective treatments for a range of brain-related disorders. chemimpex.comnih.gov

Enhancement of Drug Bioavailability

The modification of tyrosine into its methyl ester form can significantly enhance its bioavailability. chemimpex.comnih.gov Studies have shown that after administration of L-tyrosine methyl ester, there is a substantial increase in tyrosine levels in the brain. nih.gov This improved absorption and ability to cross the blood-brain barrier is a critical factor in the development of drugs targeting the central nervous system. chemimpex.comchemimpex.comnih.gov By serving as a prodrug, the methyl ester form allows for more efficient delivery of tyrosine to the brain, where it can then be utilized in various metabolic pathways, including the synthesis of neurotransmitters. chemimpex.comnih.gov

Neuroscience Research Applications

The involvement of tyrosine as a precursor to key catecholamine neurotransmitters like dopamine and norepinephrine makes its derivatives invaluable tools in neuroscience research. nih.govdrugbank.com

Studies on Brain Function and Mental Health Treatments

This compound and its L-isomer are utilized in studies investigating brain function and potential treatments for mental health conditions. chemimpex.comchemimpex.com As precursors to neurotransmitters, they are instrumental in research exploring the pathways of catecholamine synthesis and their role in mood, cognition, and stress responses. chemimpex.comnih.gov Research has explored the effects of tyrosine administration on cognitive functions, particularly under stressful conditions, with some studies suggesting it can counteract cognitive decline. nih.gov The administration of tyrosine has been shown to increase the levels of dopamine metabolites in the cerebrospinal fluid, indicating a direct impact on brain neurochemistry. nih.gov These findings support the use of tyrosine derivatives as research tools to understand the neurochemical basis of mental health and to explore novel therapeutic strategies for conditions like depression. chemimpex.comnih.gov

Interactive Data Table: Research Applications of Tyrosine Derivatives

Research AreaSpecific ApplicationKey Findings
Pharmaceutical SynthesisIntermediate for OxybutyninUsed in the stereoselective synthesis of oxybutynin enantiomers. researchgate.netmdpi.comresearchgate.net
Neurological DisordersStroke and Seizure Models3,5-dibromo-D-tyrosine showed neuroprotective effects in animal models. nih.gov
BioavailabilityProdrug for Brain DeliveryL-tyrosine methyl ester increased brain tyrosine levels more effectively than tyrosine itself. nih.gov
NeuroscienceCognitive Function StudiesTyrosine administration has been shown to counteract cognitive decline under stress. nih.gov
Mental HealthDepression ResearchL-tyrosine has been investigated for its potential antidepressant effects. nih.gov

Research into Neurodegenerative Conditions (e.g., Parkinson's Disease)

While direct research on this compound in neurodegenerative conditions like Parkinson's disease is not extensively documented in current literature, studies on closely related compounds provide insight into the potential areas of investigation.

Research has been conducted on a related molecule, α-methyl-p-tyrosine methyl ester (αMPTME), as a tool for the early diagnosis of Parkinson's disease in animal models. nih.govresearchgate.net In these studies, αMPTME, a reversible inhibitor of dopamine synthesis, was administered intranasally to mice in a preclinical model of the disease. nih.govresearchgate.net This provocative test aimed to induce a temporary and measurable reduction in dopamine levels, leading to transient motor deficits that could signify the preclinical stage of Parkinson's. nih.govresearchgate.net This approach, however, uses a different derivative of tyrosine and is focused on diagnostics rather than therapeutics. nih.govmdpi.com

Furthermore, the parent amino acid, L-tyrosine, is a precursor to the neurotransmitter norepinephrine, and its depletion has been observed in Parkinson's disease, contributing to symptoms like orthostatic hypotension. researchgate.netnih.gov Clinical trials have investigated L-tyrosine supplementation to address these symptoms, but this research does not directly involve the this compound isomer. researchgate.net The primary therapeutic strategies in Parkinson's often involve agents like Levodopa, sometimes in combination with carbidopa, to manage dopamine levels. nih.gov

It is important to note that many animal models of Parkinson's disease utilize neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration, providing a platform to study the efficacy of potential new treatments. mdpi.comresearchgate.net

Antagonistic and Inhibitory Properties

This compound and its derivatives have been investigated for their ability to antagonize or inhibit specific biological targets, leading to potential therapeutic applications in inflammation, viral diseases, and cell proliferation.

P2X7 Receptor Antagonism Studies

The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, is a significant target in inflammatory research. The antagonism of this receptor is a key area of study for the development of new anti-inflammatory drugs. Research into tyrosine-based antagonists has revealed that the stereochemistry of the tyrosine component is crucial for activity.

Specifically, studies on analogues of the P2X7 receptor antagonist KN-62 have demonstrated that incorporating a D-tyrosyl residue can enhance the antagonistic potency. When comparing the R- and S-isomers of certain synthesized compounds, the R-(d)-isomer proved to be the more potent P2X7 receptor antagonist. This suggests that the D-configuration contributes favorably to the interaction with the receptor, potentially by increasing the compound's stability in biological systems.

Antiviral Properties (e.g., Dengue Virus NS2B-NS3 Protease Inhibition)

The Dengue virus NS2B-NS3 protease is essential for viral replication, making it a prime target for the development of antiviral inhibitors. Research in this area has explored various compounds, including derivatives of amino acids.

A recent study highlighted the in vitro antiviral potential of a novel dichlorinated tyrosine methyl ester derivative. nih.gov This compound demonstrated activity against both Dengue and Zika viruses, suggesting that modifications to the tyrosine methyl ester scaffold could lead to effective flavivirus inhibitors. nih.gov The study indicated that the derivative may act on multiple sites within the viral replication cycle. nih.gov

Broader research has also identified that host receptor tyrosine kinases (RTKs) play a significant role in Dengue virus (DENV) infection of hepatocytes. frontiersin.orgnih.gov A machine learning approach, kinase regression (KiR), predicted that several RTKs, including EPHB4, ERBB2, FGFR2, and IGF1R, are regulators of DENV infection, and their knockdown was shown to reduce viral infection in liver cells. frontiersin.orgnih.gov This line of inquiry focuses on host-based targets rather than direct viral enzyme inhibition. frontiersin.orgnih.gov

Research on Antiproliferative Effects

This compound serves as a chemical intermediate in the synthesis of other molecules with documented biological activity. One notable application is its use in the synthesis of oxybutynin chloride. thermofisher.comthermofisher.com Oxybutynin chloride has been identified as an inhibitor of cell proliferation and has been shown to suppress gene expression in bladder smooth muscle cells. thermofisher.comthermofisher.com This application demonstrates an indirect link between this compound and antiproliferative effects, where it functions as a building block for a more complex, active pharmaceutical ingredient. thermofisher.comthermofisher.com

Anti-inflammatory Research

The potential anti-inflammatory properties of tyrosine derivatives are an active area of investigation. This research is often linked to their antioxidant capabilities and their ability to modulate inflammatory pathways.

While these specific studies utilized the L-isomer, they underscore the potential of the tyrosine methyl ester structure as a scaffold for developing novel anti-inflammatory agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These investigations explore the relationships between the compound's three-dimensional shape, functional groups, and its interactions with biological targets like receptors and enzymes. For tyrosine derivatives, SAR studies are crucial in designing compounds with desired pharmacological profiles, such as enhanced potency, selectivity, and metabolic stability.

Influence of Stereochemistry on Biological Activity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. The difference between D- and L-isomers (enantiomers) of amino acids and their derivatives can lead to significant variations in their pharmacological effects, as biological systems, particularly receptors and enzymes, are chiral and often exhibit stereospecificity.

In the context of tyrosine derivatives, the chirality at the alpha-carbon profoundly impacts their interaction with biological targets. Research on tyrosine-based antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses, has demonstrated the importance of stereochemistry. A comparative study of enantiomeric pairs of tyrosine-based compounds revealed that the D-tyrosine isomer (R-isomer) was a more potent antagonist of the human P2X7 receptor than its corresponding L-tyrosine counterpart (S-isomer). nih.gov This suggests that the spatial orientation of the functional groups in the D-configuration allows for a more favorable interaction with the binding site of the P2X7 receptor. The enhanced stability of the D-tyrosyl residue within biological systems may also contribute to its superior antagonistic potency. nih.gov

Furthermore, studies on amino acid ester prodrugs have shown stereoselectivity in cellular uptake. For instance, the L-valyl ester of acyclovir (B1169) was found to be approximately four times more permeable across the apical membrane of Caco-2 cells, which express the human intestinal peptide transporter hPEPT1, than the D-valyl ester. nih.gov This indicates a preference of the transporter for the L-isomer. Conversely, research on unnatural amino acids has shown that incorporating D-amino acids can modulate the biological activities of peptides, including their cytotoxicity. acs.org The use of D-amino acids can also confer resistance to proteolysis, a significant advantage in drug design. acs.org

The table below summarizes the influence of stereochemistry on the biological activity of representative tyrosine and valine derivatives.

Compound/DerivativeStereochemistryObserved Biological Activity/PropertyReference
Tyrosine-based P2X7 antagonistD-isomer (R)More potent P2X7 receptor antagonist nih.gov
Tyrosine-based P2X7 antagonistL-isomer (S)Less potent P2X7 receptor antagonist nih.gov
Valyl ester of acyclovirL-isomer~4x more permeable across Caco-2/hPEPT1 cells nih.gov
Valyl ester of acyclovirD-isomerLess permeable across Caco-2/hPEPT1 cells nih.gov
Peptide with D-amino acidsD-isomerCan modulate cytotoxicity and resist proteolysis acs.org

Impact of Structural Modifications on Antagonistic Potency

Structural modifications to a parent compound are a key strategy in drug discovery to optimize its pharmacological properties, including antagonistic potency. In the case of tyrosine-based antagonists, alterations to various parts of the molecule, such as the aromatic ring, the amino group, and the carboxyl group, can have significant effects on their ability to inhibit receptor function.

SAR studies on tyrosine-based antagonists of the P2X7 receptor have provided detailed insights into the impact of such modifications. For example, substitutions on the phenyl ring of the tyrosine moiety were shown to influence antagonistic activity. The introduction of 2,6-dimethyl groups on the phenyl ring of a tyrosine derivative resulted in a three-fold increase in antagonistic activity compared to the unsubstituted compound. nih.gov This suggests that steric bulk in this region is well-tolerated and may enhance binding to the receptor.

Modifications to the arylsulfonyl moiety of these antagonists also had a pronounced effect. Replacing a 4-methyl group with a 4-nitro group led to a five-fold increase in antagonistic potency, yielding a compound that was slightly more potent than the known P2X7 antagonist, KN-62. nih.gov This highlights the importance of electronic effects in the interaction with the receptor.

Conversely, some modifications were found to be detrimental to antagonistic activity. For instance, N-methylation of the tyrosyl α-nitrogen decreased the antagonistic activity by two-fold. nih.gov Similarly, placing a methyl group adjacent to the α-carbonyl of the tyrosyl moiety also reduced the antagonistic effect. nih.gov These findings indicate that the amino and carbonyl groups are likely involved in crucial interactions with the receptor, and modifications in their vicinity can disrupt these interactions.

The table below illustrates the impact of specific structural modifications on the antagonistic potency of tyrosine-based P2X7 receptor antagonists.

Parent Compound MoietyStructural ModificationImpact on Antagonistic PotencyReference
Phenyl ring of tyrosineAddition of 2,6-dimethyl groups3-fold increase nih.gov
Arylsulfonyl groupReplacement of 4-methyl with 4-nitro5-fold increase nih.gov
Tyrosyl α-nitrogenN-methylation2-fold decrease nih.gov
Near α-carbonyl of tyrosyl moietyAddition of a methyl groupReduction in potency nih.gov

Effects of Substitutions on Enzyme Interactions and Cellular Uptake

Substitutions on the this compound molecule can significantly affect its interactions with enzymes and its transport across cellular membranes. The methyl ester group, in particular, is a key modification that influences these processes.

Enzyme Interactions:

The esterification of the carboxyl group of tyrosine to form a methyl ester can alter its susceptibility to enzymatic hydrolysis. Studies on the enzymatic resolution of DL-tyrosine ethyl ester using the enzyme α-chymotrypsin have shown that the enzyme preferentially hydrolyzes the L-isomer, leaving the D-isomer intact. oup.com This enantiospecificity suggests that D-Tyrosine methyl ester would be more resistant to hydrolysis by certain proteases compared to its L-counterpart. This increased stability against enzymatic degradation can be advantageous for a drug candidate. The acetyl group in compounds like Acetyl-D-tyrosine methyl ester is also noted to enhance stability, making it useful in studies of protein synthesis and enzyme activity. chemimpex.com

Cellular Uptake:

The transport of amino acids and their derivatives across cell membranes is mediated by various amino acid transport systems, many of which are stereoselective. encyclopedia.pubwikipedia.org Research on tyrosine-chlorambucil conjugates has demonstrated that linking the drug to L-tyrosine facilitates its uptake through the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov This suggests that tyrosine derivatives can be recognized by specific transporters.

However, the D-configuration of this compound is likely to influence its interaction with these transporters. Studies on amino acid ester prodrugs have shown that L-isomers generally exhibit higher permeability via peptide transporters like hPEPT1 compared to D-isomers. nih.gov While specific transporters for D-amino acids exist, particularly in bacteria, the uptake of D-amino acid derivatives in mammalian cells can be less efficient than their L-isomers. nih.gov

On the other hand, the incorporation of unnatural amino acids, including D-isomers, has been shown to enhance cellular uptake in some contexts. For example, the inclusion of D-4,4'-biphenylalanine (D-BiP) in peptide assemblies was found to significantly accelerate their accumulation within cancer cells. nih.gov This suggests that specific structural features of D-amino acid derivatives can be exploited to improve cellular penetration. The methyl ester group itself can also influence uptake by increasing the lipophilicity of the molecule, potentially facilitating passive diffusion across cell membranes, in addition to any transporter-mediated uptake.

The table below summarizes the effects of key substitutions on enzyme interactions and cellular uptake of tyrosine derivatives.

Substitution/ConfigurationEffect on Enzyme Interaction/Cellular UptakeReference
D-Tyrosine configurationPotential resistance to hydrolysis by certain proteases (e.g., α-chymotrypsin) oup.com
L-Tyrosine configurationPreferential substrate for certain transporters (e.g., LAT1) nih.gov
Methyl ester groupIncreases lipophilicity, potentially aiding passive diffusion
D-amino acid incorporation (general)Can enhance cellular uptake in specific peptide contexts nih.gov

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of D-Tyrosine methyl ester hydrochloride. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the chemical purity of this compound. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. The separation is based on the compound's interaction with the stationary phase; impurities will have different retention times compared to the main compound, appearing as separate peaks in the chromatogram.

For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acidic modifier like trifluoroacetic acid to ensure good peak shape. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound typically specify a purity of ≥98% as determined by HPLC.

ParameterTypical Value
Purity Specification ≥98%
Analytical Method High-Performance Liquid Chromatography (HPLC)

Enantioseparation using Chiral Stationary Phases (e.g., Chiralcel OD/OD-H)

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating enantiomers. CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with the D- and L-enantiomers of a compound, leading to different retention times.

Polysaccharide-based CSPs, such as those found in Chiralcel OD and OD-H columns, are widely used for the enantioseparation of amino acid derivatives. These stationary phases consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. For the separation of D- and L-Tyrosine methyl ester, a mobile phase consisting of a mixture of a nonpolar solvent like hexane and a polar alcohol such as isopropanol is often used. The differential interaction between the enantiomers and the chiral stationary phase results in their separation, allowing for the quantification of the enantiomeric excess of the D-form.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are powerful tools for confirming the molecular structure of this compound and for monitoring the progress of chemical reactions in which it is involved. These methods rely on the interaction of molecules with electromagnetic radiation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is one of the most informative methods for structural elucidation. It provides detailed information about the number and types of protons in a molecule and their chemical environment. The ¹H-NMR spectrum of this compound, recorded in a suitable deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6), will exhibit characteristic signals for each proton. It is important to note that the ¹H-NMR spectra of the D- and L-enantiomers are identical in a non-chiral solvent.

The expected chemical shifts (δ) in the ¹H-NMR spectrum of this compound are as follows: a singlet for the methyl ester protons, signals for the aromatic protons of the phenyl ring, and signals for the methine and methylene protons of the amino acid backbone. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., doublets, triplets) provide information about neighboring protons.

Proton Type Approximate Chemical Shift (ppm) in DMSO-d6 Multiplicity
Phenolic -OH~9.5Singlet
Ammonium -NH3+~8.7Broad Singlet
Aromatic C-H~7.0Doublet
Aromatic C-H~6.7Doublet
Alpha-CH~4.1Triplet
Methyl Ester -OCH3~3.7Singlet
Beta-CH2~3.0Multiplet

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the protonated molecule. As mass spectrometry is not a chiral technique, the mass spectra of the D- and L-enantiomers are identical.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula. Fragmentation patterns observed in the mass spectrum, resulting from the breakdown of the molecular ion, can provide further structural information. For tyrosine methyl ester, a characteristic fragment corresponds to the loss of the methoxycarbonyl group.

UV-Vis Spectrophotometry for Reaction Progress Monitoring

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The tyrosine chromophore in this compound exhibits a characteristic absorbance maximum in the UV region, typically around 275-280 nm. This property can be exploited to monitor the progress of reactions involving this compound.

For instance, in a peptide coupling reaction where this compound is coupled with an N-terminally protected amino acid, the reaction progress can be monitored by observing the change in absorbance at a specific wavelength. If the protecting group on the incoming amino acid has a strong UV absorbance at a different wavelength from tyrosine (e.g., the Fmoc group, which absorbs strongly around 300 nm), the consumption of the protected amino acid can be tracked. Alternatively, if the product of the reaction has a significantly different UV-Vis spectrum from the starting materials, the formation of the product can be monitored over time. This allows for real-time analysis of reaction kinetics and determination of the reaction endpoint. The ionization of the phenolic hydroxyl group of tyrosine at high pH results in a red-shift of the absorbance maximum to around 295 nm, a property that can also be used for monitoring reactions that involve changes in the local environment of the tyrosine residue. nih.gov

Crystallographic Studies and Solid-State Analysis

The solid-state structure of tyrosine methyl ester hydrochloride has been elucidated through crystallographic studies, providing critical insights into its three-dimensional arrangement and intermolecular forces. Research on the L-isomer, L-Tyrosine methyl ester hydrochloride, offers a detailed framework for understanding the crystallographic properties of the D-enantiomer, revealing the existence of different crystal forms depending on the crystallization solvent. researchgate.net

The crystal structures of two forms of L-Tyrosine methyl ester hydrochloride have been determined: a solvent-free form and a methanol (B129727) monosolvate. researchgate.net The solvent-free crystals were obtained from ethanol (B145695) or propan-2-ol, while the methanol solvate was isolated from a methanol solution. researchgate.net

The determination of these structures involves analyzing the diffraction pattern of X-rays by a single crystal to determine the arrangement of atoms. For the L-isomer, the solvent-free form crystallizes in the orthorhombic space group P2₁2₁2₁, while the methanol solvate crystallizes in the monoclinic space group P2₁. researchgate.net These studies provide precise data on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. For instance, slight differences in the orientation of the aromatic ring relative to the amino acid backbone are observed between the two forms, highlighting the influence of crystal packing forces. researchgate.net

ParameterSolvent-Free Form (I)Methanol Solvate (II)
Chemical FormulaC₁₀H₁₄NO₃⁺·Cl⁻C₁₀H₁₄NO₃⁺·Cl⁻·CH₃OH
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
Crystallization SolventEthanol or Propan-2-olMethanol

The crystal packing of tyrosine methyl ester hydrochloride is dominated by an extensive network of hydrogen bonds. researchgate.net These non-covalent interactions are crucial in stabilizing the crystal lattice. In the solvent-free structure, the molecules are organized into two-dimensional layers linked by N—H⋯Cl and O—H⋯Cl hydrogen bonds. researchgate.net Additionally, C—H⋯O contacts contribute to the stability of this layered arrangement. researchgate.net

The study of different crystal forms, such as polymorphs and solvates, is critical in materials science and pharmaceutical development. researchgate.netunibo.it In the case of L-Tyrosine methyl ester hydrochloride, a direct comparison between the solvent-free form (I) and the methanol solvate (II) reveals significant differences in their crystal packing and molecular conformation. researchgate.net

The most prominent difference is the dimensionality of the hydrogen-bonded network. The solvent-free form exhibits a 2D layered structure, whereas the inclusion of methanol in the solvate form extends the hydrogen bonding into a 3D network. researchgate.net This structural divergence is accompanied by subtle changes in the molecule's conformation, particularly in the torsion angles that define the orientation of the phenyl group. researchgate.net For example, the C2–C3–C4–C9 and C2–C3–C4–C5 torsion angles differ between the two forms, illustrating the adaptability of the molecular conformation to different crystal packing environments. researchgate.net These variations, known as polymorphism, can influence the material's physical properties. researchgate.net

Computational and Modeling Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict interactions with biological targets and to correlate molecular structure with activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For a compound like this compound, which serves as an intermediate in the synthesis of pharmaceuticals, docking studies can elucidate its potential interactions with biological targets such as enzymes or receptors. fishersci.atthermofisher.comthermofisher.com

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. nih.gov A docking program then systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a score to estimate the binding affinity. nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking could be used to understand how derivatives of D-Tyrosine interact with their intended biological targets, guiding the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that encode structural features of a molecule—to a specific activity, such as inhibitory potency. nih.gov

To develop a QSAR model for derivatives of D-Tyrosine, a dataset of compounds with known activities would be required. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to establish the correlation. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Novel Derivatizations for Enhanced Bioactivity

The chemical structure of D-tyrosine methyl ester hydrochloride is amenable to a wide range of derivatization reactions, allowing chemists to systematically modify its properties to enhance biological activity. The primary amine, the phenolic hydroxyl group, and the methyl ester are all potential sites for chemical modification. These modifications can alter the compound's solubility, stability, and, most importantly, its interaction with biological targets. caltech.edugoogle.com

Key derivatization strategies include:

N-Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetyl chloride can produce N-acetyl-D-tyrosine methyl ester, a modification that can influence the molecule's polarity and hydrogen bonding capabilities. caltech.edu

O-Alkylation: The phenolic hydroxyl group can be converted into an ether, a common strategy to block the reactivity of the phenol (B47542) and modulate interactions at receptor sites. caltech.eduprepchem.com

Peptide Coupling: As an amino acid ester, it is a fundamental building block in peptide synthesis. It can be coupled with other amino acids or peptide fragments using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to create dipeptides, polypeptides, or complex peptide-based drugs. ucla.edu

Cyclization: It can be used in the synthesis of cyclic dipeptides (diketopiperazines), which are rigid structures often investigated for their unique biological activities and potential as therapeutic agents. ucla.edu

These derivatizations are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic profiles. For example, modifying the core structure is a key step in synthesizing compounds for specific therapeutic targets, such as inhibitors for enzymes involved in cell proliferation. fishersci.cathermofisher.com

Derivatization SiteReaction TypeExample ReagentPotential OutcomeReference
Amine Group (-NH2)N-Acylation / Amide FormationAcetyl ChlorideModulates polarity and H-bonding caltech.edu
Phenolic Group (-OH)O-Alkylation / Ether FormationMethyl IodideAlters receptor binding interactions caltech.edu
Amine & Carboxyl GroupsPeptide CouplingDCCForms peptides and peptidomimetics ucla.edu
Entire ScaffoldCyclizationAcid/Base TreatmentCreates rigid cyclic structures (e.g., diketopiperazines) ucla.edu

Integration in Advanced Drug Delivery Systems

The development of effective drug delivery systems (DDS) is critical for improving therapeutic efficacy and minimizing side effects. nih.gov Tyrosine and its derivatives are increasingly being used to construct biocompatible and biodegradable nanocarriers. This compound can serve as a monomer or a key component in the synthesis of polymers for these advanced systems.

Research has focused on L-tyrosine-based systems, but the principles are directly applicable to D-tyrosine analogs. For example, enzyme-responsive amphiphilic poly(ester-urethane)s have been developed from tyrosine resources. nih.govresearchgate.net These polymers can self-assemble into nanoparticles of approximately 200 nm, which are capable of encapsulating anticancer drugs like doxorubicin (B1662922) and camptothecin. nih.govresearchgate.net The drug release is triggered by intracellular enzymes, allowing for targeted delivery to cancer cells. nih.gov

Drug Delivery SystemPolymer TypeEncapsulated Drug (Example)Key FeatureReference
Enzyme-Responsive NanoparticlesPoly(ester-urethane)sDoxorubicin, CamptothecinEnzymatic-biodegradation at the intracellular level. nih.govresearchgate.net
TyroSpheres™Tyrosine-derived block copolymersPaclitaxelTunable size (36-122 nm) and high loading for lipophilic drugs. taylorfrancis.com
Serum Albumin Peptide ConjugateD-amino acid peptideEtelcalcetideReversible disulfide exchange with serum albumin for controlled release. nih.gov

Role in Chemical Genetics and Molecular Mechanism Studies

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to dissecting complex biological pathways. This compound and its derivatives are valuable tools in this field. As an analog of a natural amino acid, it can be used to probe the function of enzymes and receptors involved in tyrosine metabolism and signaling. chemimpex.comchemimpex.com

A closely related compound, α-methyltyrosine methyl ester hydrochloride, acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine (B1211576). medchemexpress.com This inhibitory action makes it a useful research tool for studying the sympathetic nervous system. medchemexpress.com Similarly, derivatives of this compound can be designed as specific probes or inhibitors for other key proteins, such as tyrosine kinases. Tyrosine kinases are a major class of enzymes that are often dysregulated in diseases like cancer and neurodegenerative disorders, making them important therapeutic targets. nih.gov By creating and screening libraries of D-tyrosine derivatives, researchers can identify potent and selective modulators to elucidate the molecular mechanisms of these diseases.

Development of New Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound and its metabolites at trace levels are essential for research in pharmacokinetics, metabolism, and diagnostics. Modern analytical chemistry offers several powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of tyrosine derivatives. cuni.cz Reverse-phase (RP) HPLC methods can effectively separate tyrosine methyl ester from other compounds. sielc.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. This combination allows for the confident identification and quantification of the compound even in complex biological matrices. The use of smaller particle columns in Ultra-High-Performance Liquid Chromatography (UPLC) enables faster and more efficient separations. sielc.com Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid monitoring of synthesis reactions, while Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for structural characterization of the compound and its derivatives.

Analytical TechniqueAbbreviationPrimary Application for D-Tyrosine Methyl Ester HClReference
High-Performance Liquid ChromatographyHPLCSeparation and quantification in mixtures. cuni.czsielc.com
Ultra-High-Performance Liquid ChromatographyUPLCFast and high-resolution separation. sielc.com
Mass SpectrometryMSSensitive detection and structural confirmation. sielc.com
Nuclear Magnetic ResonanceNMRDetailed structural elucidation.
Thin-Layer ChromatographyTLCMonitoring reaction progress. google.com

Application in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating "libraries" that can be tested for biological activity in high-throughput screening (HTS) assays. This compound is an excellent starting scaffold for building such libraries due to its multiple, distinct points for chemical diversification. tcichemicals.com

By systematically varying the substituents at the amine, hydroxyl, and ester positions, vast libraries of D-tyrosine derivatives can be generated. For example, a library could be created by reacting the core scaffold with a diverse set of carboxylic acids (at the amine), alkyl halides (at the hydroxyl group), and amines (to form different amides from the ester). These libraries are then screened against biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired activity. This approach significantly accelerates the early stages of drug discovery. The inclusion of related non-natural amino acids in compound libraries for screening highlights the value of such building blocks in discovering new bioactive molecules. medchemexpress.com

Investigation of this compound in Multi-Targeted Therapies

Traditional drug discovery has often focused on a "one molecule, one target" paradigm. However, there is growing interest in developing multi-targeted therapies, where a single drug is designed to interact with multiple targets simultaneously. This approach, also known as polypharmacology, can be particularly effective for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

This compound serves as a promising starting point for designing multi-target ligands. Its structure can be elaborated to incorporate pharmacophores that recognize different biological targets. For instance, researchers have successfully developed dual inhibitors that target both tyrosine kinases and phosphoinositide 3-kinases (PI3-Ks), two critical families of enzymes in cancer signaling. nih.gov A derivative of D-tyrosine could be envisioned where one part of the molecule is optimized to bind to the ATP-binding site of a tyrosine kinase, while another functional group is added to interact with a second target, potentially leading to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for D-Tyrosine methyl ester hydrochloride, and how is purity validated?

  • Methodology : Synthesis typically involves chlorination of D-Tyrosine using sulfuryl chloride in glacial acetic acid, followed by esterification with hydrochloric acid and 2,2-dimethoxypropane. Purification is achieved via crystallization from methanol/diethyl ether. Purity is validated using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR, IR, mass spectrometry). For example, 1H^1H NMR peaks at δ 7.21 (aromatic protons) and 3.83 (methoxy group) confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry (e.g., δ 170.2 ppm for ester carbonyl ).
  • Polarimetry : Optical rotation ([α]D20=9.0[\alpha]_D^{20} = -9.0^\circ) confirms enantiomeric identity .
  • Mass Spectrometry : ESI-MS (m/z 264 [M+H+^+]) and HRMS validate molecular weight and formula .

Q. What solubility properties are critical for experimental design involving this compound?

  • Methodology : Solubility in methanol and water is crucial for reaction setup and purification. Insolubility in diethyl ether aids crystallization. Pre-experiment solubility tests in varying solvents (e.g., DMSO for biological assays) are recommended to optimize protocols .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed in synthesized batches?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate D/L enantiomers.
  • Comparative Polarimetry : Match [α]D[\alpha]_D values to reference standards (e.g., L-Tyrosine methyl ester [α]D=+26[\alpha]_D = +26^\circ) to detect racemization .
  • Circular Dichroism (CD) : Confirm absence of L-enantiomer peaks in CD spectra .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies by incubating the compound at pH 2–9 (using buffer systems) and monitoring degradation via HPLC. Hydrolysis of the ester bond is pH-dependent; acidic conditions (pH < 4) typically enhance stability, while alkaline conditions promote degradation .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Methodology :

  • Replication : Repeat synthesis under strictly controlled conditions (stoichiometry, temperature).
  • Intermediate Analysis : Use TLC or LC-MS to identify side products (e.g., diethylammonium chloride) and optimize washing steps .
  • Cross-Validation : Compare spectral data with independent sources (e.g., IR peaks: 1744 cm1^{-1} for ester C=O stretch ).

Q. How to design enzyme inhibition studies using this compound as a substrate analog?

  • Methodology :

  • Kinetic Assays : Measure enzyme activity (e.g., esterases) spectrophotometrically using p-nitrophenyl ester substrates.
  • Competitive Inhibition : Compare KmK_m and VmaxV_{max} values in the presence/absence of the compound.
  • Molecular Docking : Simulate binding interactions using software like AutoDock to predict inhibition mechanisms .

Q. What challenges arise when scaling up synthesis while preventing racemization?

  • Methodology :

  • Low-Temperature Esterification : Minimize thermal exposure during HCl-catalyzed steps to retain chirality.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during harsh reactions.
  • In-Process Monitoring : Track optical rotation at each synthesis stage to detect early racemization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Reanalysis : Verify purity via elemental analysis (C, H, N) and DSC for precise melting point determination.
  • Environmental Factors : Control humidity during measurements, as hydrochloride salts are hygroscopic.
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., NMR referenced to TMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.